4-(Benzyloxy)-2-chloro-1-(methoxy-D3)benzene
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Overview
Description
4-(Benzyloxy)-2-chloro-1-(methoxy-D3)benzene is an organic compound with a complex structure that includes a chloro group, a phenylmethoxy group, and a trideuteriomethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-chloro-1-(methoxy-D3)benzene can be achieved through several synthetic routes. One common method involves the use of Friedel-Crafts alkylation, where a chloro group is introduced to the benzene ring, followed by the addition of phenylmethoxy and trideuteriomethoxy groups . The reaction conditions typically require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-chloro-1-(methoxy-D3)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles under specific conditions.
Oxidation and Reduction: The phenylmethoxy group can undergo oxidation to form corresponding quinones or reduction to form phenols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Requires strong nucleophiles like hydroxide ions and polar solvents.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Produces substituted benzene derivatives.
Oxidation: Forms quinones or phenols.
Reduction: Yields reduced aromatic compounds.
Scientific Research Applications
4-(Benzyloxy)-2-chloro-1-(methoxy-D3)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-chloro-1-(methoxy-D3)benzene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic aromatic substitution, leading to the formation of reactive intermediates . The phenylmethoxy and trideuteriomethoxy groups can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Benzyloxy)-2-chloro-1-(methoxy-D3)benzene is unique due to the presence of the trideuteriomethoxy group, which can be used as a tracer in various analytical techniques. This compound’s specific combination of functional groups also provides distinct reactivity patterns compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-4-phenylmethoxy-1-(trideuteriomethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBROEMGLLHZPD-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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